Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate is a chemical compound that belongs to the class of indoline derivatives. It is characterized by the presence of a tert-butyl ester group, a tosyloxy group, and an indoline core structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the reduction of indole derivatives or the cyclization of aniline derivatives.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Tosyloxy Group Addition: The tosyloxy group is added by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative conditions can convert the indoline core to indole or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indoline derivatives.
Reduction: Formation of alcohol or amine derivatives.
Oxidation: Formation of indole or oxidized indoline derivatives.
Scientific Research Applications
tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. The indoline core can participate in various redox reactions, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl indoline-1-carboxylate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 5-(aminomethyl)indoline-1-carboxylate: Contains an aminomethyl group instead of the tosyloxy group, leading to different reactivity and applications.
Uniqueness
tert-Butyl (S)-2-((tosyloxy)methyl)indoline-1-carboxylate is unique due to the presence of both the tert-butyl ester and tosyloxy groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-15-9-11-18(12-10-15)28(24,25)26-14-17-13-16-7-5-6-8-19(16)22(17)20(23)27-21(2,3)4/h5-12,17H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXQXAFZNTWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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